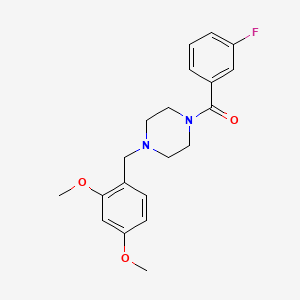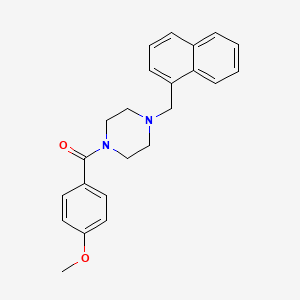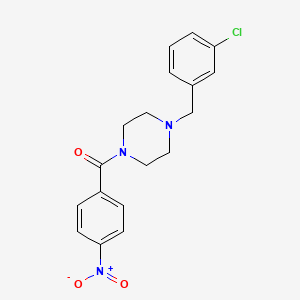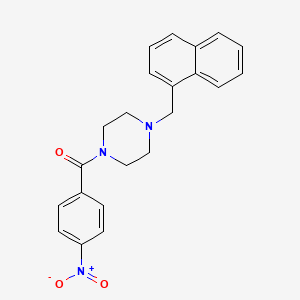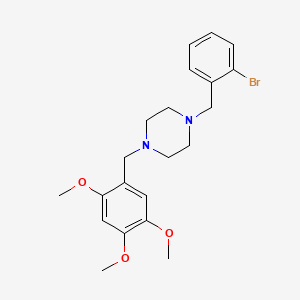
1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine
Vue d'ensemble
Description
1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine, also known as NMB, is a chemical compound that has been extensively studied for its potential applications in scientific research. NMB is a piperazine derivative that has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. In
Mécanisme D'action
The mechanism of action of 1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine involves its binding to the GPR18 receptor and activating downstream signaling pathways. Activation of the GPR18 receptor by this compound results in the inhibition of cAMP production and the activation of the MAPK/ERK signaling pathway. These signaling pathways are involved in a wide range of biological processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
This compound has been found to have a wide range of biochemical and physiological effects. In addition to its role in the regulation of immune function and inflammation, this compound has also been found to be involved in the regulation of pain perception, appetite, and mood. This compound has been shown to have analgesic effects in animal models of pain, as well as appetite-suppressing effects in rats. Additionally, this compound has been found to have anxiolytic effects in mice.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine in lab experiments is its potency and selectivity for the GPR18 receptor. This compound has been found to be a highly potent agonist of the GPR18 receptor, with an EC50 value of approximately 10 nM. Additionally, this compound has been found to be highly selective for the GPR18 receptor, with little to no activity at other GPCRs. However, one of the limitations of using this compound in lab experiments is its relatively short half-life, which can make it difficult to study its long-term effects.
Orientations Futures
There are several potential future directions for research on 1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine. One area of research could focus on the development of more potent and selective agonists of the GPR18 receptor, which could be used to study the role of this receptor in various biological processes. Additionally, future research could explore the potential therapeutic applications of this compound in the treatment of various diseases, such as chronic pain, inflammation, and anxiety disorders. Finally, future research could focus on the development of novel methods for delivering this compound to specific tissues or organs, which could enhance its therapeutic potential.
Applications De Recherche Scientifique
1-(2-naphthylmethyl)-4-(4-nitrobenzoyl)piperazine has been used in scientific research for a variety of applications. One of the most significant applications of this compound is in the study of G protein-coupled receptors (GPCRs). GPCRs are a large family of proteins that are involved in a wide range of biological processes, including sensory perception, hormone secretion, and neurotransmitter signaling. This compound has been found to be a potent agonist of the GPR18 receptor, which is involved in the regulation of immune function and inflammation.
Propriétés
IUPAC Name |
[4-(naphthalen-2-ylmethyl)piperazin-1-yl]-(4-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O3/c26-22(19-7-9-21(10-8-19)25(27)28)24-13-11-23(12-14-24)16-17-5-6-18-3-1-2-4-20(18)15-17/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COUUXKSIARJETR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=CC=CC=C3C=C2)C(=O)C4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-{[(5-bromo-3-pyridinyl)carbonyl]amino}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B3462761.png)
![N-(4-{[(3,4-dimethyl-5-isoxazolyl)amino]sulfonyl}phenyl)-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B3462780.png)
![N-(4-{[(5-ethyl-1,3,4-thiadiazol-2-yl)amino]sulfonyl}phenyl)-3-methoxy-2-naphthamide](/img/structure/B3462785.png)
![dimethyl 2-{[3-(1,3-benzodioxol-5-yl)acryloyl]amino}terephthalate](/img/structure/B3462801.png)
![2-[2-(4-benzyl-1-piperidinyl)-2-oxoethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B3462807.png)

